2-(1,3-Thiazol-4-yl)ethanamine
Overview
Description
4-(Beta-aminoethyl)thiazole is a histamine analog which can induce cross-tolerance to histamine.
Scientific Research Applications
Disposition and Metabolism
Renzulli et al. (2011) studied the disposition of [14C]SB-649868, which is a novel orexin 1 and 2 receptor antagonist containing the 2-(1,3-Thiazol-4-yl)ethanamine structure. The study aimed at treating insomnia and found that elimination of the drug-related material was almost complete over a 9-day period, occurring principally via feces (79%), while urinary excretion accounted only for 12% of total radioactivity. The study provides critical insights into the metabolism and disposition of the compound, highlighting the role of 2-(1,3-Thiazol-4-yl)ethanamine in the pharmaceutical treatment of insomnia (Renzulli et al., 2011).
Antidepressant and Anticonvulsant Effects
Jin et al. (2019) synthesized new benzo[d]thiazol derivatives, including 2-(1,3-Thiazol-4-yl)ethanamine, and investigated their potential antidepressant and anticonvulsant effects. The study revealed that certain synthesized derivatives displayed significant antidepressant and anticonvulsant activities, suggesting the potential of 2-(1,3-Thiazol-4-yl)ethanamine in the development of new treatments for these conditions (Jin et al., 2019).
Metabolite Identification and Characterization
Takusagawa et al. (2012) characterized the mass balance and metabolite profiles of 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)[U-14C]phenyl]acetamide, a β3-adrenoceptor agonist for the treatment of overactive bladder. The study identified major primary metabolic reactions and metabolites, indicating the significance of understanding the metabolism of compounds like 2-(1,3-Thiazol-4-yl)ethanamine for pharmaceutical applications (Takusagawa et al., 2012).
properties
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWRBJKPUBFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228007 | |
Record name | Lilly 04431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-4-yl)ethanamine | |
CAS RN |
7728-74-7 | |
Record name | 4-(Beta-aminoethyl)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lilly 04431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-thiazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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